molecular formula C16H14ClNO3 B1227182 2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester

2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester

Cat. No. B1227182
M. Wt: 303.74 g/mol
InChI Key: WIHTVZXBANYSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester is an aromatic ketone.

Scientific Research Applications

Esterification Processes

Esterification of carboxylic acids by alcohols is a fundamental chemical reaction with broad applications, including the synthesis of esters similar to the compound . Takimoto et al. (1981) explored the esterification of carboxylic acids using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, providing insights into the reaction conditions and yields that could be relevant for synthesizing similar esters. The method demonstrated depends on the types of acids and alcohols used, offering a potential pathway for synthesizing compounds like "2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester" under mild conditions (Takimoto et al., 1981).

Synthesis and Biological Activity

Mosti et al. (1992) focused on the synthesis of esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various 2-substituents, including ethyl and methyl esters. These compounds, including those structurally related to "2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester," were evaluated for their cardiotonic activity, revealing that some of these esters exhibit significant positive inotropic activity. This suggests potential applications in developing new therapeutic agents (Mosti et al., 1992).

Catalysis and Reaction Optimization

Hai (2002) investigated a novel synthesis method for 2-pyridinecarboxylic acid esters using rare earth solid superacids as catalysts. This research points to advanced catalytic methods that could enhance the synthesis efficiency of complex esters like "2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester," highlighting the importance of catalyst choice and reaction conditions in optimizing product yield and reaction time (Hai, 2002).

Chemical Structure and Properties

Kim (1986) explored the rearrangements of pyridinecarboxylic acid derivatives under various conditions, providing insights into the chemical behavior and transformation pathways of such compounds. Understanding these rearrangements is crucial for predicting the stability and reactivity of complex esters in different environments (Kim, 1986).

properties

Product Name

2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C16H14ClNO3/c1-2-11-5-7-12(8-6-11)14(19)10-21-16(20)13-4-3-9-18-15(13)17/h3-9H,2,10H2,1H3

InChI Key

WIHTVZXBANYSJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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